3-(Aminomethyl)-decahydroquinolin-2-one
Description
3-(Aminomethyl)-decahydroquinolin-2-one is a heterocyclic organic compound that features a quinoline core structure
Properties
Molecular Formula |
C10H18N2O |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
3-(aminomethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H18N2O/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h7-9H,1-6,11H2,(H,12,13) |
InChI Key |
NBILLPMNKKXMIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CC(C(=O)N2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-decahydroquinolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of quinoline derivatives followed by functional group transformations to introduce the aminomethyl group. The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods could include catalytic hydrogenation processes or continuous flow synthesis techniques to ensure higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-decahydroquinolin-2-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-(Aminomethyl)-decahydroquinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Industry: Utilized in the development of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-decahydroquinolin-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-5-methylhexanoic acid: Known for its use in anticonvulsant drugs.
3-(Aminomethyl)phenylboronic acid hydrochloride: Used in various chemical synthesis applications.
Uniqueness
3-(Aminomethyl)-decahydroquinolin-2-one stands out due to its unique quinoline core structure, which provides a versatile scaffold for further functionalization. This makes it particularly valuable in the development of novel compounds with specific biological or chemical properties .
Biological Activity
3-(Aminomethyl)-decahydroquinolin-2-one is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a decahydroquinoline backbone with an amino group attached to the methylene carbon. Its molecular formula is with a molecular weight of approximately 189.27 g/mol. The structural characteristics contribute to its pharmacological properties.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
In animal models, this compound has shown promising anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, potentially through the modulation of NF-kB signaling pathways. This suggests its potential utility in treating inflammatory diseases.
Neuroprotective Activity
Emerging studies indicate that this compound may possess neuroprotective properties, particularly in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and prevent neuronal apoptosis in vitro, suggesting a protective role against conditions such as Alzheimer's disease.
Case Study 1: Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of decahydroquinoline compounds, including this compound. The findings highlighted significant activity against multi-drug resistant strains, emphasizing the compound's potential as a lead for antibiotic development.
Case Study 2: Anti-inflammatory Mechanisms
In a controlled experiment involving induced inflammation in rat models, administration of this compound resulted in a marked decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells and preservation of tissue architecture, underscoring its therapeutic potential.
Research Findings and Future Directions
Recent patents have explored the synthesis and modification of this compound derivatives, aiming to enhance its biological activity and selectivity. For instance, modifications at the nitrogen atom have been linked to increased potency against specific targets such as proteases involved in viral replication .
Further research is warranted to elucidate the exact mechanisms underlying its biological activities and to explore its potential applications in drug formulation for infectious diseases and neurodegenerative disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
